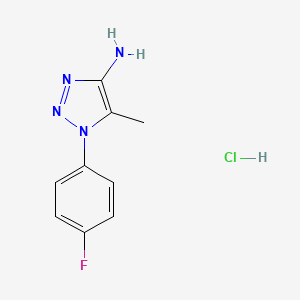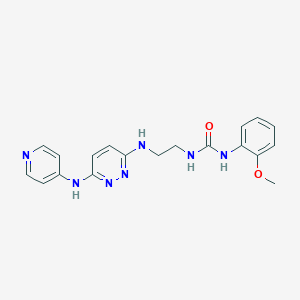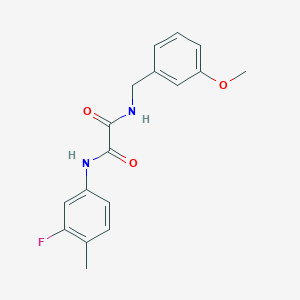
1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In the synthesis of related compounds, as described in the second paper, N-(4H-1,2,4-Triazol-4-yl)acetamide was prepared by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene. This intermediate was then reacted with various aromatic aldehydes to afford acrylamide derivatives. Subsequent cyclization with hydrazine hydrate in ethanol yielded N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amines. The structures of these synthesized compounds were characterized by 1H NMR and IR spectroscopy, and their purity was confirmed by thin-layer chromatography .
Molecular Structure Analysis
The first paper provides insight into the molecular structure of a related compound, which includes a fluorinated aromatic system and a piperidin ring. The conformation of the piperidin ring was studied using NMR analyses, and the compound's crystal structure was determined to be in the triclinic space group P1. The similarity between the solid and solution conformations was noted, which is significant for understanding the behavior of such compounds in different states .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include acylation, condensation, and cyclization reactions. These reactions are fundamental in constructing the triazole ring system and introducing various substituents that can alter the compound's pharmacological profile. The reactivity of the triazole ring and its interaction with other functional groups is crucial for the development of new compounds with potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound discussed in the first paper include thermal stability and phase transitions, which were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Polymorphism screening was also conducted, suggesting that the compound crystallizes into one form with a melting point of 157 degrees Celsius. These properties are essential for understanding the compound's behavior under various conditions and for its formulation into dosage forms .
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist Development
1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride has been studied as a component in the development of neurokinin-1 receptor antagonists. For instance, a study by Harrison et al. (2001) discusses a water-soluble derivative of this compound with potential efficacy in treating emesis and depression (Harrison et al., 2001).
Synthesis and Structural Analysis
This chemical has also been the subject of research focused on its synthesis and structural properties. Kariuki et al. (2021) synthesized and structurally characterized derivatives of this compound, emphasizing their planar structure and the orientation of the fluorophenyl groups (Kariuki et al., 2021).
Antimicrobial Activity
Compounds containing this compound have been tested for antimicrobial properties. Karthikeyan et al. (2006) reported that derivatives of this chemical exhibited promising antibacterial and antifungal activities (Karthikeyan et al., 2006).
Fluorine-Proton Coupling Studies
Research has also been conducted on the fluorine-proton coupling aspects of triazole derivatives, which includes studies on molecules similar to this compound. Kane et al. (1995) investigated such derivatives, revealing insights into their spectral characteristics (Kane et al., 1995).
Chiral Discrimination in Chromatography
The compound has also been used in studies related to chiral discrimination in chromatographic processes. Bereznitski et al. (2002) described the successful separation of enantiomers of a related compound on a specific stationary phase (Bereznitski et al., 2002).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-methyltriazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4.ClH/c1-6-9(11)12-13-14(6)8-4-2-7(10)3-5-8;/h2-5H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFGJUIIFPPPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)


![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)
![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)




![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)
![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)